2-(3-Oxo-3-phenothiazin-10-yl-propyl)-isoindole-1,3-dione
Overview
Description
2-(3-Oxo-3-phenothiazin-10-yl-propyl)-isoindole-1,3-dione is a complex organic compound that features a phenothiazine moiety linked to an isoindole-1,3-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxo-3-phenothiazin-10-yl-propyl)-isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenothiazine Intermediate: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Attachment of the Propyl Chain: The phenothiazine intermediate is then reacted with a propylating agent under controlled conditions to introduce the propyl group.
Formation of the Isoindole-1,3-dione Moiety: The final step involves the reaction of the propylated phenothiazine with phthalic anhydride under acidic or basic conditions to form the isoindole-1,3-dione structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Oxo-3-phenothiazin-10-yl-propyl)-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, alkylated products.
Scientific Research Applications
2-(3-Oxo-3-phenothiazin-10-yl-propyl)-isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for neurological disorders.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-(3-Oxo-3-phenothiazin-10-yl-propyl)-isoindole-1,3-dione involves its interaction with specific molecular targets. The phenothiazine moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The isoindole-1,3-dione structure may also contribute to the compound’s overall biological activity by facilitating binding to specific sites on target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Oxo-3-phenothiazin-10-yl-propyl)-phosphoramidic acid
- 2-(3-Oxo-3-phenothiazin-10-yl-propyl)-phosphoramide
- Diethyl-methyl-(3-oxo-3-phenothiazin-10-ylpropyl)azanium,bromide
Uniqueness
2-(3-Oxo-3-phenothiazin-10-yl-propyl)-isoindole-1,3-dione is unique due to its combination of the phenothiazine and isoindole-1,3-dione moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(3-oxo-3-phenothiazin-10-ylpropyl)isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O3S/c26-21(13-14-24-22(27)15-7-1-2-8-16(15)23(24)28)25-17-9-3-5-11-19(17)29-20-12-6-4-10-18(20)25/h1-12H,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRAILPWTCABOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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